molecular formula C10H11BrN2O B139187 1-(7-Amino-5-bromoindolin-1-YL)ethanone CAS No. 133433-62-2

1-(7-Amino-5-bromoindolin-1-YL)ethanone

Cat. No.: B139187
CAS No.: 133433-62-2
M. Wt: 255.11 g/mol
InChI Key: DBKBKWSBFWROLO-UHFFFAOYSA-N
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Description

1-(7-Amino-5-bromoindolin-1-YL)ethanone is a chemical compound belonging to the indole family, characterized by the presence of an indole ring system. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, features an amino group at the 7th position and a bromo group at the 5th position on the indole ring, with an ethanone group attached to the nitrogen atom of the indole ring.

Preparation Methods

The synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 5-bromoindole.

    Amination: The 5-bromoindole undergoes amination at the 7th position using appropriate reagents and conditions.

    Acylation: The final step involves the acylation of the indole nitrogen with ethanone.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(7-Amino-5-bromoindolin-1-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-Amino-5-bromoindolin-1-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(7-Amino-5-bromoindolin-1-YL)ethanone can be compared with other indole derivatives such as:

    1-(7-Aminoindolin-1-YL)ethanone: Lacks the bromo group, which may result in different biological activities.

    1-(5-Bromoindolin-1-YL)ethanone: Lacks the amino group, affecting its reactivity and applications.

    1-(7-Amino-5-chloroindolin-1-YL)ethanone: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties.

The uniqueness of this compound lies in the specific combination of the amino and bromo groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKBKWSBFWROLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599399
Record name 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133433-62-2
Record name 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-Amino-5-bromoindolin-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixed solution of ethanol (400 ml) and water (100 ml), were added N-acetyl-5-bromo-7-nitroindoline (133.1 g), iron powder (10 mesh; 75 g) and concentrated hydrochloric acid (5 ml), and the mixture was subjected to refluxing for 5 hours with vigorous stirring. The reaction mixture was filtered by suction while hot to remove insoluble matter, and then the filtrate thereof was concentrated and cooled on standing to give the intended compound 38.3 g (32.2%) as a brown needle crystal. M.P.: 154°-155° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
133.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
32.2%

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